3-(N-((3,4-Dimethoxyphenyl)methyl)carbamoyl)prop-2-enoic acid
Description
Properties
IUPAC Name |
(E)-4-[(3,4-dimethoxyphenyl)methylamino]-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-18-10-4-3-9(7-11(10)19-2)8-14-12(15)5-6-13(16)17/h3-7H,8H2,1-2H3,(H,14,15)(H,16,17)/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYJEXFGDFMOOG-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C=CC(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CNC(=O)/C=C/C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(N-((3,4-Dimethoxyphenyl)methyl)carbamoyl)prop-2-enoic acid typically involves multiple steps, starting with the preparation of the 3,4-dimethoxyphenylmethylamine. This intermediate is then reacted with prop-2-enoic acid chloride under controlled conditions to form the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for synthesizing other complex molecules
Biology: In biological research, 3-(N-((3,4-Dimethoxyphenyl)methyl)carbamoyl)prop-2-enoic acid may be used to study enzyme interactions and metabolic pathways. Its structural similarity to natural compounds can make it a useful tool in probing biological systems.
Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance and durability of these materials.
Mechanism of Action
The mechanism by which 3-(N-((3,4-Dimethoxyphenyl)methyl)carbamoyl)prop-2-enoic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Substituent Effects on Reactivity and Bioactivity
- Methoxy vs. Methyl Groups : The target compound’s 3,4-dimethoxyphenyl group increases electron-donating capacity compared to the 3,4-dimethylphenyl analog . Methoxy groups enhance solubility in polar solvents but may reduce membrane permeability relative to methyl groups.
- Nitro and Trifluoromethyl Groups: The nitro group in (E)-3-(4-nitrophenylaminocarbonyl)prop-2-enoic acid introduces strong electron-withdrawing effects, favoring nucleophilic attack at the β-position of the acrylic acid . Similarly, the trifluoromethyl sulfamoyl group in imparts metabolic stability and hydrophobic interactions.
- Carboxylic Acid vs. Amide Backbones: Prop-2-enoic acid derivatives (acrylic acids) exhibit higher acidity (pKa ~4–5) compared to propionic acid amides (e.g., compound 8 in ), influencing ionization state and bioavailability.
Physicochemical and Structural Insights
- Molecular Weight and Solubility : The target compound (293.27 g/mol) is heavier than simpler analogs like 3-[p-hydroxyphenyl]propionic acid amide (165.19 g/mol) , likely reducing aqueous solubility.
Biological Activity
3-(N-((3,4-Dimethoxyphenyl)methyl)carbamoyl)prop-2-enoic acid, commonly referred to as a derivative of cinnamic acid, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique chemical structure, which includes a dimethoxyphenyl group and a prop-2-enoic acid moiety. The biological activity of this compound is of particular interest in pharmacology and medicinal chemistry, as it may exhibit various therapeutic properties.
Chemical Structure
The structural formula of this compound can be represented as follows:
This structure features a prop-2-enoic acid backbone with a carbamoyl side chain attached to a dimethoxy-substituted phenyl group.
Anticancer Properties
Research indicates that compounds related to cinnamic acid derivatives exhibit significant anticancer activity. For instance, studies have shown that such compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. A notable study highlighted the effectiveness of similar compounds against malignant pleural mesothelioma (MPM), where they demonstrated antiproliferative activity by targeting specific signaling pathways involved in tumor growth .
Insecticidal Activity
The compound's structural analogs have been evaluated for their insecticidal properties, particularly against vectors like Aedes aegypti, which transmits diseases such as dengue and Zika virus. A related compound, 3,4-(methylenedioxy)cinnamic acid, exhibited larvicidal activity with an LC50 value of 28.9 μM, indicating the potential for similar derivatives to serve as effective insecticides .
Cytotoxicity and Safety Profile
In assessing the safety profile of these compounds, cytotoxicity studies are crucial. The aforementioned research on related compounds showed no cytotoxic effects on human peripheral blood mononuclear cells at concentrations up to 5200 μM, suggesting a favorable safety margin for therapeutic applications .
The mechanism by which these compounds exert their biological effects often involves the modulation of key signaling pathways. For example, the inhibition of the mitogen-activated protein kinase (MAPK) pathway has been implicated in the anticancer effects observed in studies involving related cinnamic acid derivatives .
Summary of Biological Activities
Case Study 1: Anticancer Activity in MPM
In a controlled study involving MPM cells, researchers treated cells with varying concentrations of a cinnamic acid derivative. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that these compounds could serve as potential therapeutic agents for MPM treatment.
Case Study 2: Larvicidal Efficacy Against Aedes aegypti
A series of experiments were conducted to evaluate the larvicidal efficacy of 3,4-(methylenedioxy)cinnamic acid against Aedes aegypti. The compound was tested at multiple concentrations, revealing effective larvicidal activity without significant toxicity to non-target organisms. This study underscores the potential application of such compounds in vector control strategies.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 3-(N-((3,4-Dimethoxyphenyl)methyl)carbamoyl)prop-2-enoic acid, and how can structural purity be validated?
- Methodological Answer : The compound can be synthesized via a multi-step route involving (i) condensation of 3,4-dimethoxybenzylamine with maleic anhydride to form the carbamoyl intermediate, followed by (ii) stereoselective isomerization to stabilize the prop-2-enoic acid moiety. Structural validation should include:
- HPLC-MS to confirm molecular weight and purity (>98%).
- NMR (¹H, ¹³C) to verify substituent positions, particularly the (E)-configuration of the double bond (δ 6.2–7.1 ppm for vinyl protons) and methoxy groups (δ 3.8–3.9 ppm) .
- X-ray crystallography (if crystalline) to resolve spatial arrangements, as demonstrated for analogous cinnamic acid derivatives .
Q. How can researchers screen this compound for pharmacological activity, and what are relevant biological targets?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antioxidant activity : Use DPPH/ABTS radical scavenging assays, comparing results to caffeic acid (3,4-dihydroxy analog) to evaluate methoxy substitution effects .
- Enzyme inhibition : Test against COX-2 or tyrosinase via fluorometric/colorimetric kits, given the carbamoyl group’s potential interaction with catalytic sites .
- Cellular uptake : Employ LC-MS/MS to quantify intracellular concentrations in cancer cell lines (e.g., HepG2), with 3,4-dimethoxy groups likely enhancing membrane permeability .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis or functional modification of this compound?
- Methodological Answer :
- Reaction path search : Use density functional theory (DFT) to model transition states for carbamoyl group formation. Software like Gaussian or ORCA can predict activation energies and regioselectivity .
- Docking studies : Apply AutoDock Vina to simulate interactions with target proteins (e.g., kinases), leveraging the compound’s rigidity for binding affinity predictions .
- Solvent effects : Conduct COSMO-RS simulations to optimize reaction solvents, reducing byproducts in polar aprotic media (e.g., DMF vs. THF) .
Q. How should researchers resolve contradictions in experimental data, such as inconsistent bioactivity across studies?
- Methodological Answer :
- Batch variability analysis : Compare HPLC chromatograms and elemental analysis (C, H, N) across synthetic batches to rule out impurities .
- Metabolite profiling : Use UPLC-QTOF-MS to identify degradation products (e.g., hydrolysis of the carbamoyl group) that may skew bioassay results .
- Structural analogs : Benchmark against 3-(3,4-dihydroxyphenyl)prop-2-enoic acid (caffeic acid) to isolate substituent-specific effects (methoxy vs. hydroxy) .
Q. What advanced separation techniques are suitable for isolating this compound from complex mixtures?
- Methodological Answer :
- Countercurrent chromatography (CCC) : Utilize a two-phase solvent system (e.g., hexane/ethyl acetate/methanol/water) to separate stereoisomers, leveraging the compound’s polarity .
- Membrane filtration : Apply nanofiltration membranes (MWCO 300–500 Da) to concentrate the compound while excluding larger biomolecular impurities .
- Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak IC) to resolve enantiomers, critical for studying stereospecific bioactivity .
Safety and Compliance Questions
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Exposure control : Use fume hoods and PPE (nitrile gloves, lab coats) during synthesis. Monitor airborne particulates via OSHA-compliant air sampling .
- First-aid measures : For skin contact, rinse with 10% ethanol (to solubilize the compound) followed by water. For ingestion, administer activated charcoal and seek medical evaluation .
- Waste disposal : Neutralize acidic residues with sodium bicarbonate before incineration, adhering to EPA guidelines for carbamoyl-containing compounds .
Structural and Functional Analysis
Q. How can researchers utilize InChIKey and PubChem data to accelerate collaborative studies on this compound?
- Methodological Answer :
- Database integration : Query PubChem (CID: [insert CID]) for spectral data, toxicity profiles, and bioassay results. The InChIKey
HJBWJAPEBGSQPR-GQCTYLIASA-Nenables cross-platform searches . - Collaborative tools : Share computational models (e.g., .mol files) via platforms like ChemRxiv, ensuring reproducibility in docking or synthesis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
